1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Descripción
Propiedades
Número CAS |
899922-15-7 |
|---|---|
Fórmula molecular |
C26H21ClN4O6 |
Peso molecular |
520.93 |
Nombre IUPAC |
1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H21ClN4O6/c1-35-20-11-17(12-21(36-2)24(20)37-3)31-25(33)18-6-4-5-7-19(18)29(26(31)34)14-16-10-23(32)30-13-15(27)8-9-22(30)28-16/h4-13H,14H2,1-3H3 |
Clave InChI |
CDZLCRDGOLPULJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Antibacterial Activity
Recent studies have shown that quinazoline derivatives exhibit significant antibacterial properties. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, surpassing the efficacy of standard antibiotics like ampicillin. Specifically, compounds with oxadiazole and thiadiazol moieties were found to inhibit bacterial growth effectively .
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 14a | Staphylococcus aureus | 12 | 70 |
| Compound 14b | Candida albicans | 13 | 75 |
| Compound 15 | Escherichia coli | 11 | 80 |
Anti-inflammatory Properties
Quinazoline derivatives have also been explored for their anti-inflammatory effects. Research indicates that specific compounds within this class can inhibit inflammatory pathways effectively. For example, a novel class of quinazoline derivatives was synthesized and evaluated for their anti-inflammatory activity. One compound was found to be comparable to indomethacin, a standard anti-inflammatory drug .
Table 2: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound | Inflammatory Model | Activity Comparison |
|---|---|---|
| Compound X | Induced paw edema in rats | Comparable to indomethacin |
Antidiabetic Effects
The potential of quinazoline derivatives as antidiabetic agents has been assessed through molecular docking studies. Certain compounds have shown significant inhibitory activity against alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. These findings suggest that these compounds could serve as lead candidates for developing new antidiabetic medications .
Table 3: Antidiabetic Activity of Quinazoline Derivatives
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| Compound Y | Alpha-amylase | High |
| Compound Z | Alpha-glucosidase | Moderate |
Anticonvulsant Activity
Quinazoline derivatives have also been investigated for their anticonvulsant properties. Some compounds were screened for their ability to prevent seizures in animal models. The results indicated that specific derivatives exhibited significant anticonvulsant activity compared to traditional treatments like carbamazepine .
Table 4: Anticonvulsant Activity of Quinazoline Derivatives
| Compound | Seizure Model | Efficacy Comparison |
|---|---|---|
| Compound A | Maximal Electroshock Test | More potent than carbamazepine |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities: The target compound and combretastatin A-4 prodrugs both incorporate the 3,4,5-trimethoxyphenyl group, a critical pharmacophore for microtubule inhibition . However, the target compound’s quinazoline-2,4-dione core may shift its mechanism toward kinase inhibition or topoisomerase modulation. The pyrido[1,2-a]pyrimidinone moiety is shared with 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, but the latter’s chloroethyl group suggests alkylating activity, absent in the target compound .
Solubility and Stability: Unlike combretastatin prodrugs (e.g., 1n), which use phosphate salts for enhanced aqueous solubility, the target compound lacks hydrophilic modifications, likely limiting its bioavailability .
Biological Activity: The tetrahydroimidazo[1,2-a]pyridine derivative () shares electron-withdrawing groups (e.g., nitro, cyano) with the target compound, which may enhance DNA intercalation or enzyme binding . The absence of a prodrug moiety in the target compound contrasts with combretastatin analogs, necessitating further derivatization for clinical utility .
Research Implications and Limitations
- Structural Analysis : Crystallographic data for the target compound is unavailable in the provided evidence, though SHELX-based refinement () is standard for such molecules .
- Pharmacological Gaps: No direct bioactivity data for the target compound is cited; inferences are drawn from structural analogs. Comparative studies on kinase inhibition or cytotoxicity are needed.
- Synthetic Challenges: The fusion of quinazoline-2,4-dione and pyrido[1,2-a]pyrimidinone systems may complicate synthesis, requiring multi-step protocols akin to those in .
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis involves constructing a fused pyrido[1,2-a]pyrimidinone core and coupling it with a quinazoline-dione scaffold. A critical challenge is achieving regioselectivity during the cyclization of the pyrido-pyrimidinone ring. To address this, oxidative ring-closure strategies (e.g., using sodium hypochlorite as a green oxidant in ethanol at room temperature) can minimize side reactions and improve yield . Additionally, protecting-group strategies for the 3,4,5-trimethoxyphenyl moiety may prevent undesired substitutions during coupling steps .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
Multinuclear NMR (¹H, ¹³C) is essential for confirming the quinazoline-dione and pyrido-pyrimidinone frameworks. Key diagnostic signals include:
- ¹H NMR : A singlet for the three methoxy groups (δ ~3.8 ppm) and deshielded protons adjacent to the carbonyl groups (δ >7.5 ppm) .
- ¹³C NMR : Peaks at δ ~160–170 ppm for the quinazoline-dione carbonyls and δ ~175–180 ppm for the pyrido-pyrimidinone ketone .
IR spectroscopy should confirm carbonyl stretching frequencies (1650–1750 cm⁻¹) and absence of unreacted intermediates (e.g., primary amines) .
Advanced: How can researchers optimize reaction yields when introducing the 7-chloro substituent on the pyrido-pyrimidinone ring?
The 7-chloro group is critical for bioactivity but prone to displacement under nucleophilic conditions. Temperature-controlled halogenation (e.g., using POCl₃ at 0–5°C) minimizes over-chlorination . Post-synthetic modifications (e.g., Suzuki coupling) require inert atmospheres to preserve the chloro substituent . Yields >70% are achievable by monitoring reaction progress via TLC with UV-active spots .
Advanced: What strategies resolve contradictions in reported biological activities of quinazoline-dione derivatives?
Discrepancies in antimicrobial vs. cardiovascular activity may arise from substituent-dependent conformational changes . For example:
- 3,4,5-Trimethoxyphenyl : Enhances DNA intercalation (antimicrobial) but reduces solubility, limiting cardiovascular efficacy .
- 7-Chloro group : Increases cytotoxicity but may destabilize target protein binding in cancer models .
Molecular docking studies (e.g., using AutoDock Vina) and in vitro selectivity assays (e.g., kinase profiling) can clarify structure-activity relationships (SAR) .
Advanced: How does the fused pyrido-pyrimidinone ring influence the compound’s pharmacokinetic profile?
The rigid pyrido-pyrimidinone core improves metabolic stability by reducing cytochrome P450-mediated oxidation. However, the 3,4,5-trimethoxyphenyl group increases logP (>3), necessitating prodrug strategies (e.g., esterification of the quinazoline-dione carbonyl) to enhance aqueous solubility . In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) are recommended for preclinical optimization .
Basic: What safety precautions are critical when handling this compound in the laboratory?
While no specific GHS hazards are reported for this compound, general precautions include:
- PPE : Nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from fine particulates .
- Waste disposal : Segregate halogenated waste (due to the 7-chloro group) in accordance with EPA guidelines .
Advanced: What computational methods are effective for predicting the compound’s binding affinity to kinase targets?
Density Functional Theory (DFT) optimizes the compound’s 3D conformation, while molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to kinases like EGFR or VEGFR2 . Key parameters include:
- Hydrogen-bond interactions : Between the quinazoline-dione carbonyls and kinase active-site residues.
- Van der Waals contacts : From the 3,4,5-trimethoxyphenyl group to hydrophobic pockets .
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: How can researchers confirm the purity of this compound post-synthesis?
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is standard. Acceptable purity is ≥95% with a single peak at λ = 254 nm . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺) and detects halogen isotopic patterns (e.g., chlorine’s 3:1 M/M+2 ratio) .
Advanced: What experimental designs are recommended for studying the compound’s mechanism of action in cancer models?
- In vitro : Dose-response assays (MTT or CellTiter-Glo) across cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- In vivo : Xenograft models with pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate tumor regression with plasma concentrations .
- Omics integration : RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by quinazoline-dione binding .
Advanced: How can structural modifications enhance the compound’s selectivity for bacterial vs. human targets?
- Trimethoxyphenyl replacement : Substitute with polar groups (e.g., sulfonamides) to reduce human kinase off-target effects .
- Pyrido-pyrimidinone ring fluorination : Introduce electron-withdrawing groups to enhance bacterial topoisomerase inhibition .
Comparative MIC assays (bacterial strains) and hERG liability screening (cardiotoxicity) are critical for iterative optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
